molecular formula C22H16F8N2O2 B11562815 1-Naphthalen-1-yl-3-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea

1-Naphthalen-1-yl-3-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea

Cat. No.: B11562815
M. Wt: 492.4 g/mol
InChI Key: YRBXQKZXGXWFCB-UHFFFAOYSA-N
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Description

3-(NAPHTHALEN-1-YL)-1-{2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}UREA is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and an octafluoropentyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(NAPHTHALEN-1-YL)-1-{2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}UREA typically involves a multi-step process:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.

    Synthesis of the Phenyl Urea Derivative: The phenyl group is modified to include the urea functionality.

    Coupling Reaction: The naphthalene derivative and the phenyl urea derivative are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(NAPHTHALEN-1-YL)-1-{2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(NAPHTHALEN-1-YL)-1-{2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(NAPHTHALEN-1-YL)-1-{2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(NAPHTHALEN-1-YL)-2-PHENYLACRYLONITRILE: A compound with a similar naphthalene structure but different functional groups.

    1-(3-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-PROPENONE: Another naphthalene derivative with distinct chemical properties.

Uniqueness

3-(NAPHTHALEN-1-YL)-1-{2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]PHENYL}UREA is unique due to its combination of a naphthalene ring, phenyl urea group, and octafluoropentyl ether moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C22H16F8N2O2

Molecular Weight

492.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]urea

InChI

InChI=1S/C22H16F8N2O2/c23-18(24)21(27,28)22(29,30)20(25,26)12-34-17-11-4-3-9-16(17)32-19(33)31-15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H2,31,32,33)

InChI Key

YRBXQKZXGXWFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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